molecular formula C15H12N2O2 B1316940 2-Benzyl-2H-indazole-3-carboxylic acid CAS No. 126861-68-5

2-Benzyl-2H-indazole-3-carboxylic acid

Cat. No. B1316940
M. Wt: 252.27 g/mol
InChI Key: NXKZQTHAOMTVSZ-UHFFFAOYSA-N
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Description

2-Benzyl-2H-indazole-3-carboxylic acid is a derivative of 2H-indazoles . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, is characterized by a nitrogen-containing heterocyclic compound . The 2H-indazole motif is an important structural component in many bioactive natural products and drug molecules .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. These include the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

Scientific Research Applications

Chemodivergent Functionalization

The chemodivergent C-3 functionalization of 2H-indazoles, including derivatives like 2-Benzyl-2H-indazole-3-carboxylic acid, has been explored in a study that developed a facile, efficient, and transition-metal-free method. This method utilizes carboxylic acid and DMSO as sources for the carboxylic acid ester group and formylating agent, respectively, under aerobic conditions. This process likely proceeds through a radical pathway, producing a series of formylated indazoles and carboxylic acid esters of indazole derivatives in moderate to excellent yields (Bhattacharjee et al., 2021).

Stereoselective Synthesis

Research on acid-catalyzed stereoselective synthesis has led to the creation of new indazolyl-thiazole derivatives from 1-arylidene-2-tetralone. This process involves condensation with thiosemicarbazide in varying pH conditions, producing tetrahydro-2H-benzo[e]indazole-2-carbothioamide diastereoisomers. The derivatives synthesized through this method were assessed for antimicrobial activities, with some showing promising results (Gautam et al., 2018).

Antimicrobial Studies

A study focused on the one-pot regioselective synthesis of indazolyl–thiazole derivatives, starting from 2-benzylidene-1-tetralones. This method yielded new substituted-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2yl-thiazoles, which were tested for antibacterial and antifungal activities. Some compounds exhibited excellent activities, highlighting their potential in developing new antimicrobial agents (Gautam et al., 2016).

Davis-Beirut Reaction

The Davis-Beirut reaction (DBR) has been utilized for the synthesis of 2H-indazoles and their derivatives, including those similar to 2-Benzyl-2H-indazole-3-carboxylic acid. This robust method exploits the diverse chemistries of nitroso intermediates generated in situ under redox-neutral conditions for N-N bond-forming heterocyclization. It enables the synthesis of a wide array of indazoles and their derivatives under alkaline conditions, providing a versatile approach to accessing these heterocycles (Zhu et al., 2019).

Future Directions

The future directions in the research of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is also interest in developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

properties

IUPAC Name

2-benzylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKZQTHAOMTVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2H-indazole-3-carboxylic acid

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